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Compound of Interest

Compound Name: Sauvagine TFA

Cat. No.: B15606259 Get Quote

An In-depth Examination of a Potent Corticotropin-Releasing Factor Receptor Agonist

This technical guide provides a comprehensive overview of Sauvagine trifluoroacetate (TFA), a

neuropeptide that has garnered significant interest within the scientific community for its potent

and diverse biological activities. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of Sauvagine's origin, mechanism of

action, and key experimental data.

Introduction and Origin
Sauvagine is a 40-amino acid peptide originally isolated from the skin of the South American

frog, Phyllomedusa sauvagii.[1] It is a member of the corticotropin-releasing factor (CRF) family

of peptides, which play crucial roles in the regulation of the hypothalamic-pituitary-adrenal

(HPA) axis and various physiological responses to stress. For laboratory use, Sauvagine is

commonly synthesized and purified as a trifluoroacetate salt to ensure stability and solubility.[2]

[3]

Chemical Properties of Sauvagine TFA:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15606259?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/7461901/
https://www.biosynth.com/p/FS109392/74434-59-6-sauvagine-trifluoroacetate-salt
https://www.novoprolabs.com/p/sauvagine-315670.html
https://www.benchchem.com/product/b15606259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Amino Acid Sequence

pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-

Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-

Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-

Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2

Molecular Formula C202H346N56O63S

Molecular Weight 4599.31 g/mol

CAS Number 74434-59-6

Form Lyophilized Powder

Purity Typically >95% (HPLC)

Salt Form Trifluoroacetate (TFA)

Mechanism of Action and Signaling Pathway
Sauvagine exerts its biological effects by acting as a potent agonist at corticotropin-releasing

factor (CRF) receptors, specifically the CRF1 and CRF2 receptor subtypes.[4] These receptors

are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gs

alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase,

which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The

subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then

phosphorylates various downstream target proteins, leading to a cellular response.

Extracellular Space
Cell Membrane Intracellular Space

Sauvagine CRF Receptor
(CRF1/CRF2)

Binds
Gs Protein

Activates
Adenylyl Cyclase

Activates

ATP cAMP
AC

  
Protein Kinase A

Activates Downstream
Effectors

Phosphorylates
Cellular Response

Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2602896/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Sauvagine Signaling Pathway via CRF Receptors.

Quantitative Data
CRF Receptor Binding Affinity
Sauvagine exhibits high binding affinity for both CRF1 and CRF2 receptors. The inhibitory

constant (Ki) is a measure of the concentration of a ligand that is required to inhibit 50% of the

binding of a radiolabeled ligand.

Receptor Subtype Ki (nM)

Human CRF-R1 9.4

Rat CRF-R2a 9.9

Mouse CRF-R2b 3.8

Data sourced from BioCrick, based on inhibition of 125I-[D-Tyr1]astressin binding.[4]

Cardiovascular Effects in Rats
In vivo studies in rats have demonstrated that Sauvagine has significant cardiovascular effects,

primarily characterized by a potent and long-lasting hypotensive action.

Parameter Effect

Systolic Blood Pressure Dose-dependent decrease

Heart Rate Tachycardia (increase)

Mesenteric Blood Flow Dose-related increase (up to 400% of control)

Data extrapolated from studies on anesthetized rats.

Experimental Protocols
CRF Receptor Binding Assay
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This protocol outlines a competitive binding assay to determine the affinity of Sauvagine for

CRF receptors.

Objective: To determine the Ki of Sauvagine for CRF1 and CRF2 receptors.

Materials:

HEK293 cells stably transfected with either rat CRF1 or mouse CRF2β receptor cDNA.

Membrane homogenates prepared from the transfected cells.

Radioligand: [125I-Tyr0]oCRF or [125I-Tyr0]Sauvagine.

Unlabeled Sauvagine TFA (competitor).

Binding buffer.

Scintillation counter.

Methodology:

Membrane Preparation: Culture transfected HEK293 cells to confluency. Harvest cells and

homogenize in a suitable buffer. Centrifuge the homogenate to pellet the membranes and

resuspend in binding buffer.

Binding Reaction: In a 96-well plate, add membrane homogenate, a fixed concentration of

the radioligand, and varying concentrations of unlabeled Sauvagine.

Incubation: Incubate the plate at a specified temperature (e.g., 22°C) for a set duration (e.g.,

2 hours) to allow the binding to reach equilibrium.

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber

filter, followed by washing with ice-cold buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific
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binding) and then determine the Ki using the Cheng-Prusoff equation.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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